Prasugrel (Maleic acid)

Pharmacokinetics Bioavailability Antiplatelet Therapy

Prasugrel Maleic acid (CAS 389574-20-3) is a high-purity, crystalline thienopyridine salt essential for reproducible R&D and process scale-up. Its defined maleate counterion ensures superior polymorphic stability and impurity control compared to hydrochloride or besylate forms, delivering 3.6-fold higher active metabolite exposure than clopidogrel in preclinical models. Ideal reference standard for HPLC, LC-MS, and XRPD method validation. Secure your batch today.

Molecular Formula C24H24FNO7S
Molecular Weight 489.5 g/mol
CAS No. 389574-20-3
Cat. No. B1600192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrasugrel (Maleic acid)
CAS389574-20-3
Molecular FormulaC24H24FNO7S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H20FNO3S.C4H4O4/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;5-3(6)1-2-4(7)8/h2-5,10,13,19H,6-9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYFTPSWAPYMNPMX-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prasugrel Maleic Acid (CAS 389574-20-3) for Antiplatelet Research and Development Procurement


Prasugrel Maleic acid (CAS 389574-20-3) is the maleate salt form of prasugrel, a thienopyridine-class prodrug that functions as an orally active, potent, and irreversible antagonist of the platelet P2Y12 ADP receptor . This compound is a critical reference standard and starting material for the development and manufacture of antithrombotic therapies. As a specific acid addition salt, prasugrel maleate exhibits distinct physicochemical properties, including defined crystallinity and processability, which are essential for achieving the high purity and reproducible quality required in both analytical and industrial-scale applications [1].

Why Prasugrel Maleic Acid Cannot Be Substituted with Generic P2Y12 Inhibitors or Other Prasugrel Salts


Simple substitution of prasugrel maleic acid with other P2Y12 antagonists like clopidogrel, or even alternative prasugrel salts, is not scientifically or procedurally valid due to fundamental differences in pharmacokinetics, metabolic activation, and solid-state properties. Prasugrel's distinct metabolic pathway results in significantly higher and more consistent active metabolite exposure compared to clopidogrel, which is subject to genetic variability [1]. Furthermore, the selection of the maleate counterion is not arbitrary; it directly impacts critical manufacturing and quality attributes such as yield, impurity profile, and crystal stability, which are not interchangeable with other salt forms like the hydrochloride or besylate [2]. The evidence below quantifies these specific points of differentiation, demonstrating why this precise chemical entity is essential for certain research and industrial objectives.

Quantitative Evidence Guide: Differentiating Prasugrel Maleic Acid from Comparators


Prasugrel Maleate Enables Superior Active Metabolite Bioavailability vs. Clopidogrel

A key differentiation of prasugrel maleate, as a prodrug, is its markedly more efficient in vivo conversion to its active metabolite (R-138727) compared to the alternative P2Y12 inhibitor clopidogrel. This metabolic efficiency directly translates to higher systemic exposure of the active antiplatelet agent [1].

Pharmacokinetics Bioavailability Antiplatelet Therapy

Prasugrel Maleate Serves as a High-Purity Industrial Precursor to Other Salts

A critical differentiator for prasugrel maleate is its established role as a preferred intermediate for the industrial-scale synthesis of other pharmaceutically acceptable prasugrel salts. Patented processes explicitly describe the conversion of prasugrel free base into the maleate salt, which can then be used to generate alternative salts, including the hydrochloride, in high yields and purity [1][2].

Process Chemistry Salt Selection Industrial Manufacturing

Prasugrel Maleate Provides a Stable Crystalline Form for Development

The solid-state properties of prasugrel maleate offer quantifiable advantages over the free base and potentially other salts. Patent literature highlights that prasugrel maleate is obtained as a stable crystalline form, which is crucial for ensuring consistent drug product quality, solubility, and manufacturing reproducibility [1][2].

Solid-State Chemistry Polymorphism Formulation

High-Impact Application Scenarios for Prasugrel Maleic Acid in Research and Industry


Pharmacokinetic and Drug-Drug Interaction Studies for P2Y12 Inhibitors

Given its 3.6-fold higher active metabolite bioavailability over clopidogrel in rats [1], prasugrel maleic acid is the preferred standard for preclinical and clinical pharmacokinetic studies. It allows researchers to establish a high-efficiency baseline for metabolic activation, which is critical when investigating drug-drug interactions (e.g., with CYP inhibitors) or the impact of genetic polymorphisms on prodrug conversion, as its metabolism is less susceptible to genetic variability [2].

Industrial Process Development and Scale-Up for Prasugrel Manufacturing

Prasugrel maleate's documented role as a high-purity intermediate in patented industrial processes [3] makes it indispensable for chemical engineers and process chemists. Procuring this specific salt is essential for developing, validating, and scaling up manufacturing methods that aim to produce any prasugrel salt (including the hydrochloride) with high yield and minimal impurities, thereby meeting stringent pharmacopeial standards [4].

Solid-State Characterization and Preformulation Development

The defined crystalline nature of prasugrel maleate, as described in multiple patents [5][6], makes it a key reference material for solid-state chemistry research. Scientists in formulation development and analytical R&D rely on this specific salt to study polymorphism, assess physical and chemical stability under various stress conditions, and develop robust drug product formulations where consistent dissolution and stability profiles are mandatory [7].

Analytical Method Development and Reference Standard Qualification

Due to its well-defined purity and crystallinity, prasugrel maleic acid is an ideal candidate for use as a primary reference standard in analytical chemistry. Laboratories developing HPLC, LC-MS, or XRPD methods for quantifying prasugrel and its related impurities in drug substances or biological matrices require a highly characterized material like the maleate salt to ensure method accuracy, precision, and specificity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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